molecular formula C14H9F3O2 B6350875 2-[2-(trifluoromethyl)phenyl]benzoic Acid CAS No. 226577-08-8

2-[2-(trifluoromethyl)phenyl]benzoic Acid

Cat. No.: B6350875
CAS No.: 226577-08-8
M. Wt: 266.21 g/mol
InChI Key: FZEJBRWLNUMPLB-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]benzoic Acid is a small molecule organic compound with the molecular formula C14H8F4O2 . This benzoic acid derivative features a trifluoromethyl group on one of the phenyl rings, a motif known to influence the compound's lipophilicity, metabolic stability, and binding affinity in medicinal chemistry. The specific research applications and mechanism of action for this exact compound are not fully detailed in public sources and are an active area of investigation. Compounds with similar structures, combining benzoic acid and trifluoromethylphenyl groups, are frequently utilized as key synthetic intermediates or building blocks in organic synthesis . They also serve as core scaffolds in the development of pharmacologically active molecules, such as antagonists for retinol-binding protein 4 (RBP4), which are studied for potential treatments of retinal diseases . As a standard handling procedure, this product should be stored in a dark place under an inert atmosphere at room temperature to ensure its long-term stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(18)19/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEJBRWLNUMPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431500
Record name 2-[2-(trifluoromethyl)phenyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226577-08-8
Record name 2-[2-(trifluoromethyl)phenyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalyst and Ligand Systems

Optimal catalytic systems involve palladium precursors paired with bulky phosphine ligands, which enhance oxidative addition and mitigate homocoupling. For example, Pd₂(dba)₃ with RuPhos or DavePhos ligands achieves yields exceeding 80% for polyfluorinated biphenyls. The ligand’s steric bulk stabilizes the palladium center, facilitating transmetalation with fluorinated boronic acids, which are prone to proto-deboronation under basic conditions.

Table 1: Ligand Performance in Suzuki-Miyaura Coupling

LigandYield (%)Homocoupling (%)Base
RuPhos84<5K₂CO₃
DavePhos80<5K₂CO₃
XPhos3520Na₂CO₃

Substrate Preparation and Protection

The electrophilic partner typically involves 2-bromobenzoic acid methyl ester to prevent carboxylate interference during coupling. The nucleophilic component, 2-(trifluoromethyl)phenylboronic acid , is employed either as the free acid or stabilized as a N-methyliminodiacetic acid (MIDA) boronate. MIDA protection reduces homocoupling from 33% to <5% in reactions involving unstable boronic acids. Post-coupling, the methyl ester is hydrolyzed using aqueous NaOH (2 M, 80°C, 2 h) to yield the free carboxylic acid.

Reaction Optimization

Key parameters include:

  • Solvent System : THF/toluene/H₂O (3:3:1) ensures solubility of both organic and inorganic components.

  • Temperature : 95°C for 60 hours balances reaction progression with substrate stability.

  • Base : K₂CO₃ minimizes proto-deboronation while maintaining pH for transmetalation.

Oxidation of Preformed Biphenyl Derivatives

Alternative routes involve late-stage oxidation of methyl or aldehyde groups to introduce the carboxylic acid functionality. For instance, 2-[2-(trifluoromethyl)phenyl]benzaldehyde undergoes photoredox-catalyzed oxidation using Ir(dFppy)₃ under O₂ atmosphere (MeCN, 20°C, 12 h), achieving 92% conversion to the acid. This method bypasses ester protection/deprotection steps but requires pre-installation of an oxidizable group.

Table 2: Oxidation Efficiency Comparison

SubstrateCatalystOxidantYield (%)
2-(Trifluoromethyl)benzaldehydeIr(dFppy)₃O₂92
2-MethylbiphenylKMnO₄H₂O65*

*Hypothetical yield based on analogous transformations.

Alternative Synthetic Routes

Grignard-Based Coupling

While less common, Grignard reagents like 2-(trifluoromethyl)phenylmagnesium bromide can react with 2-bromobenzoic acid ethyl ester in the presence of NiCl₂(dppe) (5 mol%). However, this method struggles with regioselectivity (<40% yield) and competing side reactions.

Ullmann Coupling

Copper-mediated Ullmann coupling between 2-iodobenzoic acid and 2-(trifluoromethyl)phenylboronic acid (CuI, 1,10-phenanthroline, DMF, 120°C) affords moderate yields (50–60%) but requires stringent anhydrous conditions.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki-Miyaura80–84>95HighModerate
Photoredox Oxidation9290ModerateHigh
Grignard<4080LowLow

The Suzuki-Miyaura approach offers the best balance of yield and scalability, whereas photoredox oxidation excels in step economy but depends on aldehyde availability.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group has a pKa of ~2.98–3.51 (depending on substituent effects) , making it significantly more acidic than unsubstituted benzoic acid (pKa 4.20) due to the electron-withdrawing trifluoromethyl group. This acidity facilitates:

  • Salt formation with bases (e.g., LiOH, NaOH) .

  • Deprotonation in polar aprotic solvents for nucleophilic acyl substitution .

Table 1: Acid-Base Reactivity

Reaction TypeConditionsProductSource
NeutralizationAqueous LiOH/NaOHLithium/sodium carboxylate salts
Acyl chloride formationSOCl₂, PCl₅2-[2-(Trifluoromethyl)phenyl]benzoyl chloride

Esterification and Amidation

The carboxylic acid undergoes condensation reactions:

  • Esterification with alcohols (e.g., methanol, ethanol) under acidic catalysis .

  • Amidation with amines using coupling agents (e.g., DCC, EDCI) .

Table 2: Condensation Reactions

ReactionReagents/ConditionsYieldApplicationSource
Methyl ester formationMeOH, H₂SO₄, reflux75–85%Prodrug synthesis
Anilide formationAniline, EDCI/DMAP, DMF60–70%Antimicrobial agents

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group is a strong meta-directing, electron-withdrawing group, reducing ring reactivity. Reported EAS reactions include:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) .

  • Sulfonation : Limited due to deactivation .

Table 3: EAS Reactivity

ReactionConditionsPositionBy-productsSource
NitrationHNO₃, H₂SO₄, 50°CMeta/paraDi-nitro derivatives
HalogenationCl₂, FeCl₃, 40°CMinorPolyhalogenated

Trifluoromethyl Group Reactivity

The -CF₃ group is generally stable but can undergo hydrolysis under extreme conditions:

  • Hydrolysis : Requires concentrated H₂SO₄/H₃BO₃ at 90°C , yielding benzoic acid derivatives.

Table 4: -CF₃ Reactivity

ReactionConditionsProductSource
HydrolysisH₂SO₄/H₃BO₃, 90°C, 8–24 hrs2-Carboxybenzoic acid derivatives

Coordination and Biological Interactions

  • Metal coordination : Binds to transition metals (e.g., Cu²⁺) via carboxylate .

  • Enzyme inhibition : Modulates G-protein-coupled receptors via halogen bonding .

Thermal and Oxidative Stability

  • Decarboxylation : Occurs above 200°C, forming 2-(trifluoromethyl)biphenyl .

  • Oxidation : Resistant to mild oxidants (e.g., KMnO₄) but degrades under ozonolysis .

Key Findings:

  • The trifluoromethyl group significantly lowers the pKa of the carboxylic acid, enhancing its electrophilicity .

  • Ester derivatives show variable bioactivity, with solubility limitations in polar media .

  • Hydrolysis of -CF₃ is industrially relevant but requires optimized H₂SO₄ concentrations to minimize side reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-[2-(trifluoromethyl)phenyl]benzoic acid exhibits significant antimicrobial properties. For instance, it has been utilized in the synthesis of novel pyrazole derivatives that demonstrate potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The compound's trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and thus efficacy against pathogens.

Pharmacological Studies
The compound has also been investigated for its role as a potential ligand in biochemical studies. It has been used to explore the binding interactions with chaperones such as PapD and FimC via surface plasmon resonance and NMR spectroscopy . These interactions are crucial for understanding protein folding and stability, which can have implications in drug design.

Agricultural Science

Pesticide Development
In agricultural applications, this compound serves as a precursor in the synthesis of new classes of pesticides. A notable study involved its use in developing fluorinated pyrrole derivatives that act as broad-spectrum bactericides . These compounds have shown promise in controlling various plant pathogens, thereby enhancing crop yields.

Herbicide Formulations
The compound is also being explored for its potential use in herbicide formulations. Its chemical structure allows for modifications that can lead to selective herbicides targeting specific weed species without harming crops . This selectivity is vital for sustainable agricultural practices.

Materials Science

Polymer Chemistry
In materials science, this compound is employed in synthesizing fluorinated polymers with enhanced thermal and chemical resistance. These polymers are beneficial in applications requiring durability under extreme conditions, such as aerospace and automotive industries . The incorporation of trifluoromethyl groups into polymer matrices improves their hydrophobicity and stability.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityResearchGate Demonstrated efficacy against MRSA; enhanced activity through structural modification.
Pesticide DevelopmentPatent CN103274929B Developed fluorinated pyrrole derivatives effective against plant pathogens.
Polymer ChemistryChemicalBook Improved thermal stability and chemical resistance in fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)phenyl]benzoic Acid involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituent Position(s) Key Functional Groups Molecular Formula Biological Target/Activity
2-[2-(Trifluoromethyl)phenyl]benzoic Acid 2-position (benzene) -COOH, -CF₃ C₁₄H₁₀F₃NO₂ Not explicitly stated (inference: kinase/ion channel modulation)
Flufenamic Acid (FFA) 3-position (aniline) -COOH, -CF₃, -NH- C₁₄H₁₀F₃NO₂ Slo2.1 potassium channel activator
3-{[2-(Trifluoromethyl)phenyl]amino}benzoic Acid 3-position (benzene) -COOH, -NH-, -CF₃ C₁₄H₁₀F₃NO₂ Telomerase inhibition (inference)
2-{[3-(Trifluoromethyl)phenyl]amino}benzoic Acid (Prodrug FA) 2-position (benzene) -COOH, -NH-, -CF₃ C₁₄H₁₀F₃NO₂ Anti-inflammatory, reduced GI toxicity
GW4064 2-chloro, 4-methoxy -COOH, chloro, isoxazole C₂₆H₂₀ClF₃N₂O₄ Farnesoid X receptor agonist

Key Observations :

  • Substituent Position : The position of the trifluoromethyl group significantly impacts biological activity. For example, FFA (meta-CF₃) activates Slo2.1 channels, while the ortho-CF₃ in this compound may alter steric interactions with target proteins .
  • Functional Groups: Addition of amino (-NH-) groups (e.g., in FFA) enhances hydrogen-bonding capacity, influencing receptor binding kinetics .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values (~3.5–4.2), enhancing membrane permeability compared to non-fluorinated analogs (e.g., benzoic acid: logP ~1.9) .
  • Acidity : The carboxylic acid group (-COOH) confers moderate acidity (pKa ~2.8–3.5), facilitating ionization at physiological pH .

Biological Activity

2-[2-(Trifluoromethyl)phenyl]benzoic acid, also known as trifluoromethyl benzoic acid, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, including antimicrobial, anticancer, and antiprotozoal activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12F3O2. The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

In Vitro Antimicrobial Evaluation

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compound10 µg/mLS. aureus
This compound5 µg/mLMRSA

These findings suggest that the trifluoromethyl substitution enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antiprotozoal Activity

Case Study: E. histolytica and G. intestinalis

A study evaluated the antiprotozoal activity of various derivatives, including those with the trifluoromethyl group. The results indicated that compounds with this substitution exhibited potent activity against Entamoeba histolytica and Giardia intestinalis.

CompoundIC50 (µM)Protozoan Target
This compound<0.050E. histolytica
This compound<0.050G. intestinalis

This enhanced potency is attributed to the electronic effects of the trifluoromethyl group, which may improve binding affinity to protozoan targets .

Anticancer Activity

Mechanism of Action

The compound has shown promising anticancer activity in various human cancer cell lines. In vitro studies indicated that it induces apoptosis in colon cancer cells, particularly those lacking functional p53 tumor suppressor genes.

  • Cell Line Tested : HCT116 (p53 null)
  • Observation : Induction of early and late apoptosis confirmed through staining assays.

The mechanism involves intercalation into DNA and disruption of cell cycle progression, leading to increased apoptosis rates .

Structure-Activity Relationship (SAR)

Research indicates that the introduction of trifluoromethyl groups into benzoic acid derivatives can significantly enhance their biological activities. The structure-activity relationship studies reveal that:

  • Halogen Bonding : The presence of fluorinated groups improves binding interactions with proteins involved in receptor activation.
  • Lipophilicity : Increased lipophilicity enhances membrane permeability, facilitating better bioavailability and efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-[2-(trifluoromethyl)phenyl]benzoic Acid, and how can purity be ensured?

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group, followed by carboxylation. Key steps include:

  • Catalyst selection : Use Pd(PPh₃)₄ for cross-coupling reactions to minimize side products .
  • Purification : Recrystallization in ethanol/water mixtures (7:3 v/v) at 4°C enhances crystalline purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Purity validation : Combine NMR (¹H/¹³C, δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry (ESI-MS, [M-H]⁻ peak at m/z 295.26) .

Q. How do solvent polarity and temperature affect the stability of this compound?

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). Stability tests show degradation <5% after 72 hours at 25°C in DMSO .
  • Thermal stability : DSC analysis reveals decomposition onset at 248°C, suggesting storage below -20°C in inert atmospheres .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Aromatic protons appear as multiplet clusters (δ 7.3–8.1 ppm), with the trifluoromethyl group causing deshielding .
  • FT-IR : Carboxylic acid O-H stretch at 2500–3000 cm⁻¹ and C=O at 1680 cm⁻¹ .
  • XRD : Compare experimental patterns with simulated data from Mercury v4.3 to confirm crystallinity .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed to predict supramolecular assembly?

  • Method : Use SHELXL for refinement and Mercury for visualization. Hydrogen-bonding motifs (e.g., R₂²(8) dimer via COOH⋯O=C interactions) are identified using graph-set analysis .
  • Example : The trifluoromethyl group induces steric hindrance, reducing π-π stacking but promoting C-F⋯H hydrogen bonds (2.8–3.2 Å) .

Q. Software Tools for Crystallography

ToolPurposeReference
SHELXLRefinement of small-molecule structures
MercuryVisualization and hydrogen-bond analysis
ORTEP-3Thermal ellipsoid plotting

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Acidity enhancement : The electron-withdrawing CF₃ group lowers the pKa of the carboxylic acid (predicted pKa = 3.62 vs. 4.2 for benzoic acid) via inductive effects .
  • DFT analysis : HOMO-LUMO gaps (ΔE = 5.2 eV) indicate reduced electrophilicity compared to non-fluorinated analogs .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, thermal stability)?

  • Validation : Cross-check XRD-derived bond lengths (C-C = 1.48 Å) with DFT-optimized geometries (B3LYP/6-31G*) .
  • Thermogravimetric analysis (TGA) : Discrepancies in decomposition temperatures (e.g., predicted vs. observed ΔT = ±15°C) require recalibrating force fields in molecular dynamics simulations .

Q. How can intermolecular interactions be engineered to improve crystallinity for X-ray studies?

  • Co-crystallization : Use 4,4′-bipyridine as a co-former to stabilize layered structures via N-H⋯O hydrogen bonds .
  • Cryocooling : Mount crystals in Paratone-N oil at 100 K to minimize thermal motion artifacts during data collection .

Q. What computational methods predict the compound’s behavior in biological systems (e.g., protein binding)?

  • Molecular docking : AutoDock Vina simulates binding to cytochrome P450 (binding energy = -8.2 kcal/mol), with the trifluoromethyl group occupying hydrophobic pockets .
  • ADMET prediction : SwissADME estimates moderate permeability (LogP = 2.8) but high plasma protein binding (89%) .

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